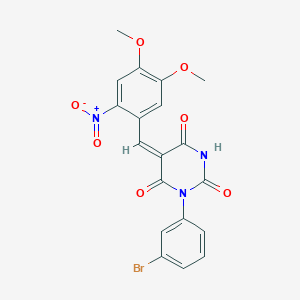![molecular formula C16H15N5O B6050227 5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6050227.png)
5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has shown promising results in scientific research. This compound is synthesized using various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of 5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of cyclin-dependent kinases and has been studied as a potential CDK inhibitor. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has been studied as a potential anticancer agent. Additionally, this compound has been shown to have neuroprotective effects and has been studied for its potential in treating Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential as a CDK inhibitor. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which play a key role in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have neuroprotective effects and has been studied for its potential in treating Alzheimer's disease.
One of the limitations of using 5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on cancer cells, but it may also have toxic effects on healthy cells. Additionally, this compound may have limited solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. One area of research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research could be conducted to study the potential of this compound as a CDK inhibitor and its potential in treating various types of cancer.
Another area of research could focus on the neuroprotective effects of this compound and its potential in treating neurodegenerative diseases such as Alzheimer's disease. Further studies could also be conducted to investigate the potential toxicity of this compound and to develop ways to minimize its toxic effects on healthy cells.
Conclusion:
In conclusion, 5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied extensively for its potential in treating various diseases. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成方法
The synthesis of 5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves a series of steps. One of the common methods involves the reaction between 4-chloro-3-nitropyridine and 1-(pyrrolidin-1-yl)butan-1-one, followed by the reduction of the nitro group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with 2-aminopyridine to obtain the final product.
科学研究应用
5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential in treating various diseases. It has shown promising results in inhibiting the growth of cancer cells and has been studied as a potential anticancer agent. Additionally, this compound has shown potential in treating Alzheimer's disease and has been studied for its neuroprotective effects.
属性
IUPAC Name |
5-pyridin-4-yl-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-15-13-12(11-3-6-17-7-4-11)5-8-18-14(13)19-16(20-15)21-9-1-2-10-21/h3-8H,1-2,9-10H2,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWBNJBRIQILHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-(4-methoxyphenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B6050150.png)
![N-[3-(acetylamino)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B6050160.png)
![2-{[4-(4-nitrophenoxy)benzoyl]amino}benzoic acid](/img/structure/B6050167.png)
![2-[(4-bromophenyl)imino]-5-(3,4-dichlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B6050180.png)

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B6050185.png)
methanone](/img/structure/B6050192.png)
![4-(4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6050213.png)
![N-({1-[3-(2-oxo-1-pyrrolidinyl)benzoyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6050221.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6050229.png)
![N-[(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6050231.png)
![1-(5-methoxy-2-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6050237.png)
![1-sec-butyl-5-(1-methyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6050243.png)